
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene, also known as HBMP, is a synthetic compound used in scientific research. It is a norbornene derivative that has been shown to have potential applications in various fields of study, including drug delivery, imaging, and bioconjugation.
Mechanism Of Action
The mechanism of action of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene is not fully understood, but it is believed to involve the formation of stable complexes with other molecules. These complexes can enhance the solubility and bioavailability of drugs, as well as improve the imaging properties of contrast agents.
Biochemical And Physiological Effects
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in various biomedical applications.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in lab experiments is its versatility. It can be used in a wide range of applications, from drug delivery to bioconjugation. Additionally, its synthesis method is relatively straightforward, making it easy to produce in a laboratory setting.
One limitation of using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in lab experiments is its relatively limited solubility in aqueous solutions. This can make it difficult to work with in certain applications, such as those involving biological samples.
Future Directions
There are several potential future directions for the use of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in scientific research. One area of interest is the development of new drug delivery systems using 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene as a solubilizing agent. Another area of interest is the use of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene in the creation of novel materials with unique properties, such as self-assembling nanoparticles. Additionally, further research is needed to fully understand the mechanism of action of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene and its potential biochemical and physiological effects.
Conclusion
In conclusion, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene is a synthetic compound with potential applications in various fields of scientific research. Its versatility and biocompatibility make it a promising candidate for use in drug delivery, imaging, and bioconjugation. Further research is needed to fully understand its mechanism of action and potential applications in biomedical research.
Synthesis Methods
The synthesis of 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene involves the reaction of norbornene with hexadecylamine and formaldehyde. The resulting product is a white powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. The synthesis method is relatively straightforward and can be carried out in a laboratory setting.
Scientific Research Applications
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has been used in various scientific research applications, including drug delivery, imaging, and bioconjugation. In drug delivery, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene has been shown to enhance the solubility and bioavailability of certain drugs, making them more effective. In imaging, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene can be used as a contrast agent to enhance the visibility of certain tissues or structures. In bioconjugation, 2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene can be used to attach biomolecules to surfaces or other molecules, allowing for the creation of novel materials with unique properties.
properties
CAS RN |
134864-19-0 |
|---|---|
Product Name |
2-Hexadecylamino-2,3-bis(hydroxymethyl)norbornene |
Molecular Formula |
C25H49NO2 |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
[3-(hexadecylamino)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-1-enyl]methanol |
InChI |
InChI=1S/C25H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-26-25(21-28)23-17-16-22(19-23)24(25)20-27/h23,26-28H,2-21H2,1H3 |
InChI Key |
PZOLBLCABIUFNH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCNC1(C2CCC(=C1CO)C2)CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1(C2CCC(=C1CO)C2)CO |
synonyms |
2-HBHMN 2-hexadecylamino-2,3-bis(hydroxymethyl)norbornene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



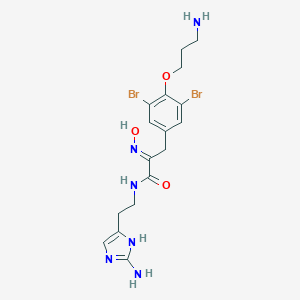
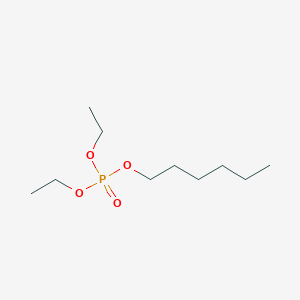
![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)
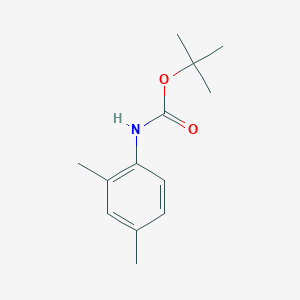
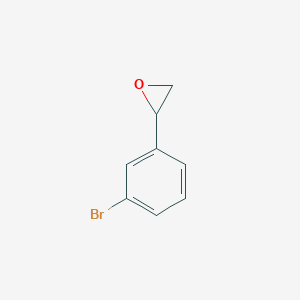
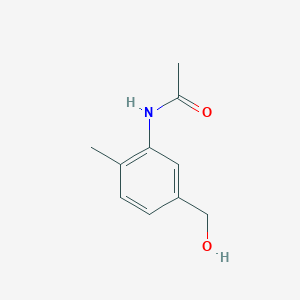
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
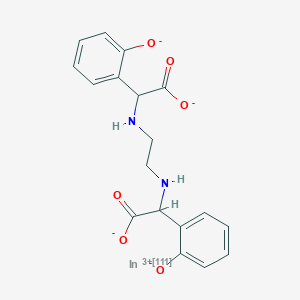
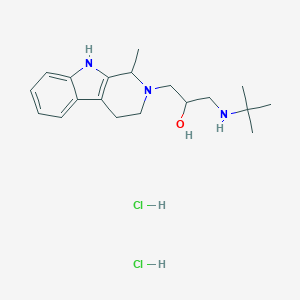
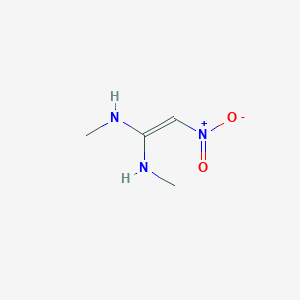
![methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B143780.png)
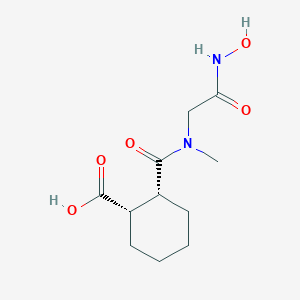
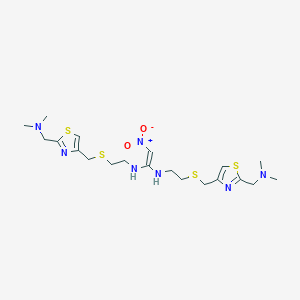
![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)